molecular formula C10H14O2 B574273 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone CAS No. 180292-83-5

1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone

Cat. No.: B574273
CAS No.: 180292-83-5
M. Wt: 166.22
InChI Key: KLZRZFUMAQUSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone is a bicyclic compound characterized by a hydroxyl group and a ketone functional group. This compound is notable for its unique structure, which includes a bicyclo[2.2.2]octane framework. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the bicyclo[2.2.2]octane ring.

    Ketone Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxybicyclo[2.2.2]oct-5-en-2-yl methyl ketone
  • 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone

Uniqueness

1-(3-Hydroxybicyclo[222]oct-2-en-2-yl)ethanone is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone functional groups

Properties

IUPAC Name

1-(3-hydroxy-2-bicyclo[2.2.2]oct-2-enyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6(11)9-7-2-4-8(5-3-7)10(9)12/h7-8,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZRZFUMAQUSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2CCC1CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.